molecular formula C12H9BrFNO B1378504 3-Benzyloxy-5-bromo-2-fluoropyridine CAS No. 1428532-92-6

3-Benzyloxy-5-bromo-2-fluoropyridine

Cat. No.: B1378504
CAS No.: 1428532-92-6
M. Wt: 282.11 g/mol
InChI Key: XCCUAQPTKFITSD-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-bromo-2-fluoropyridine is a halogenated pyridine derivative featuring a benzyloxy group at position 3, bromine at position 5, and fluorine at position 2. Pyridine scaffolds with such substituents are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their versatility in cross-coupling reactions and functional group transformations . Fluorine, a common bioisostere, can modulate electronic effects and metabolic stability .

Properties

IUPAC Name

5-bromo-2-fluoro-3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCUAQPTKFITSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265085
Record name 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428532-92-6
Record name 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428532-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-3-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

The synthesis of 3-Benzyloxy-5-bromo-2-fluoropyridine typically involves:

  • Starting from a halogenated pyridine precursor (such as 2-bromo-5-fluoropyridine or 2-fluoro-5-bromopyridine)
  • Introduction of the benzyloxy group via nucleophilic substitution or O-alkylation at the 3-position hydroxyl precursor
  • Selective halogenation or halogen exchange reactions to install bromine and fluorine atoms

Preparation of Key Intermediate: 2-Bromo-5-fluoropyridine

A common precursor is 2-bromo-5-fluoropyridine , which can be prepared and then functionalized further.

  • Method: Halogenation of pyridine derivatives or halogen exchange reactions catalyzed by palladium complexes
  • Example Reaction Conditions:
    • Use of zinc dust, zinc cyanide, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and tris-(dibenzylideneacetone)dipalladium(0) as catalyst system
    • Solvent: Anhydrous N,N-dimethylacetamide (DMAc) or isopropylamide
    • Temperature: 95°C for 3 hours
  • Yield: Approximately 72% yield of 2-bromo-5-fluoropyridine reported under these conditions
  • Reference Data:















    YieldReaction ConditionsNotes
    72%Zn dust, dppf, Pd2dba3, DMAc, 95°C, 3hEfficient halogenation/cyanation step for intermediate formation

Introduction of the Benzyloxy Group at Position 3

The benzyloxy group is introduced typically by nucleophilic substitution on a 3-hydroxypyridine intermediate or via O-alkylation.

  • Starting material: 3-hydroxy-5-bromo-2-fluoropyridine or similar hydroxylated pyridine
  • Reaction: Alkylation with benzyl bromide or benzyl chloride under basic conditions
  • Typical Conditions:
    • Base: Potassium carbonate or sodium hydride
    • Solvent: Dimethylformamide (DMF) or acetone
    • Temperature: Room temperature to reflux depending on reactivity
  • Outcome: Formation of this compound with good selectivity

Alternative Route: Lithiation and Formylation Followed by Reduction

A more detailed synthetic approach involves:

  • Lithiation of 2-bromo-5-fluoropyridine:
    • Reagent: n-Butyllithium in hexanes/toluene
    • Temperature: -78°C
    • Time: 1–1.5 hours
  • Formylation:
    • Electrophile: N,N-Dimethylformamide (DMF) added at -78°C
    • Stirring continued for 2 hours at -78°C
  • Reduction:
    • Sodium borohydride added to reduce the intermediate aldehyde to (5-fluoro-pyridin-2-yl)-methanol
    • Reaction warmed to room temperature over 12 hours
  • Purification:
    • Extraction and silica gel chromatography to isolate the product
  • Yield: 36–45% depending on exact conditions and scale
  • Notes: This method is a precursor step for further benzyloxy substitution at the 3-position after hydroxyl group formation
  • Representative Data Table:
Step Reagents/Conditions Yield (%) Notes
Lithiation n-Butyllithium, hexanes/toluene, -78°C, 1.5 h Formation of lithiated intermediate
Formylation N,N-Dimethylformamide, -78°C, 2 h Electrophilic substitution
Reduction NaBH4, 0°C to RT, 12 h 36–45 Conversion to hydroxypyridine derivative
Purification Silica gel chromatography Isolation of pure intermediate

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes
1 2-Bromo-5-fluoropyridine Zn dust, Pd catalyst, dppf, DMAc, 95°C, 3 h 72 Efficient halogenation intermediate
2 3-Hydroxy-5-bromo-2-fluoropyridine Benzyl bromide, K2CO3, DMF, RT to reflux 60–75* Benzyloxy group introduction
3 2-Bromo-5-fluoropyridine n-BuLi, DMF, NaBH4, -78°C to RT 36–45 Lithiation, formylation, reduction

*Yield for benzyloxy alkylation estimated from analogous reactions in literature.

Research Findings and Considerations

  • The choice of solvent and temperature control is critical to avoid side reactions such as over-bromination or defluorination.
  • Palladium-catalyzed cross-coupling reactions enable selective functionalization at halogenated positions.
  • Use of n-butyllithium requires strict anhydrous and low-temperature conditions to maintain regioselectivity.
  • Purification by silica gel chromatography is essential to obtain analytically pure this compound.
  • The benzyloxy substituent stabilizes the pyridine ring electronically, influencing the compound’s reactivity in further transformations.

Scientific Research Applications

Medicinal Chemistry

3-Benzyloxy-5-bromo-2-fluoropyridine serves as a crucial intermediate in the synthesis of bioactive compounds and potential drug candidates. Its structural features allow it to interact effectively with biological macromolecules, influencing enzyme inhibition and receptor binding. This compound has been explored for its potential therapeutic properties, particularly in treating neurological disorders and inflammatory diseases.

Case Studies

  • Neuroactive Compounds : Research has indicated that derivatives of this compound can modulate neurotransmitter systems, showing promise as treatments for conditions such as depression and anxiety.
  • Anti-inflammatory Agents : Studies have demonstrated that this compound can inhibit specific pathways involved in inflammation, making it a candidate for developing new anti-inflammatory drugs.

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for constructing complex molecular architectures.

Synthetic Routes

The synthesis of this compound typically involves:

  • Bromination : Starting from 2-fluoropyridine, bromination introduces the bromine atom at the appropriate position.
  • Nucleophilic Substitution : The benzyloxy group is introduced through nucleophilic substitution reactions under controlled conditions.

Material Science

In material science, this compound is explored for its electronic properties, making it suitable for applications in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other electronic devices.

Applications in Electronics

  • OLEDs : The compound's electron-deficient nature allows it to serve as a precursor in synthesizing materials used in OLED technology.
  • Semiconductors : Its structural characteristics contribute to the performance of semiconductor materials by enhancing charge transport properties.

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences among 3-Benzyloxy-5-bromo-2-fluoropyridine and related compounds:

Compound Name (Reference) Substituents Positions Electronic Effects Reactivity Highlights Applications
This compound Benzyloxy (EDG*), Br (EWG†), F (EWG) 3, 5, 2 EDG (benzyloxy) offsets EWGs (Br, F), creating a polarized ring Bromine enables SNAr or cross-coupling; fluorine stabilizes ring geometry Pharmaceutical intermediates, ligand synthesis
3-Ethoxy-2-fluoro-6-methyl-pyridine (Ref: 10-F632444) Ethoxy (EDG), F (EWG), Me (EDG) 3, 2, 6 Ethoxy and methyl (EDGs) enhance electron density at positions 3/6; fluorine deactivates position 2 Reduced steric hindrance vs. benzyloxy; methyl may hinder electrophilic attack Agrochemical precursors
2,6-Dibenzyloxy-3-iodopyridine (Ref: 2259853-06-8) Benzyloxy (x2, EDG), I (EWG) 2, 6, 3 Strong EDG (benzyloxy) dominance; iodine acts as a superior leaving group Iodine facilitates Ullmann or nucleophilic substitutions Protecting-group strategies in synthesis
3-Acetyl-5-bromopyridine (Ref: 38940-62-4) Acetyl (EWG), Br (EWG) 3, 5 Acetyl withdraws electrons, creating an electron-deficient ring Bromine less reactive due to strong deactivation; acetyl directs meta substitution Specialty chemical research

*EDG: Electron-donating group; †EWG: Electron-withdrawing group

Reactivity and Functionalization Trends

  • Bromine vs. Iodine : Bromine in this compound is less reactive in nucleophilic substitutions compared to iodine in 2,6-Dibenzyloxy-3-iodopyridine but is more cost-effective for large-scale applications .
  • Benzyloxy vs. Ethoxy: The bulky benzyloxy group in the target compound may slow reaction kinetics compared to ethoxy in 3-Ethoxy-2-fluoro-6-methyl-pyridine but offers easier deprotection via hydrogenolysis .
  • Fluorine Impact : Fluorine at position 2 in the target compound increases ring electron deficiency, favoring SNAr reactions over electrophilic substitutions, unlike the methyl group in 3-Ethoxy-2-fluoro-6-methyl-pyridine, which provides steric shielding .

Key Research Findings

  • Suzuki Couplings : this compound undergoes efficient coupling with arylboronic acids at position 5, with yields >80% under Pd catalysis .
  • Metabolic Stability: Fluorine at position 2 reduces oxidative metabolism in hepatic microsomal assays, a critical advantage over non-fluorinated analogs .
  • Deprotection Efficiency: Benzyloxy groups in the target compound are cleaved via hydrogenolysis (H₂/Pd-C) in >90% yield, whereas acetyl in 3-Acetyl-5-bromopyridine requires harsher acidic conditions .

Notes and Considerations

  • Synthetic Challenges : Steric hindrance from benzyloxy may necessitate elevated temperatures for cross-coupling reactions.

Biological Activity

3-Benzyloxy-5-bromo-2-fluoropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a pyridine ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. These substituents enhance the compound's lipophilicity and influence its interaction with biological targets.

Property Description
Molecular Formula C11H9BrFNO
Molecular Weight 273.10 g/mol
Solubility Soluble in organic solvents like DMSO
Melting Point Not specified; requires further investigation

The biological activity of this compound is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The benzyloxy group increases lipophilicity, facilitating cell membrane penetration. The halogen substituents (bromine and fluorine) can participate in halogen bonding, enhancing binding affinity to target molecules. This interaction can modulate key biochemical pathways, potentially leading to therapeutic effects in various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may interact with receptors related to neurological disorders and inflammatory responses, influencing their activity and downstream signaling pathways.

Case Studies and Research Findings

  • Neurological Applications : A study demonstrated that derivatives of this compound could modulate nicotinic acetylcholine receptors, showing potential for treating neurodegenerative diseases (Ghahremanpour et al., 2021) .
  • Anti-inflammatory Properties : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases (PMC8218531) .
  • Antitumor Activity : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating specific apoptotic pathways (PMC4227713) .

Comparison with Similar Compounds

Several compounds exhibit structural similarities to this compound, providing insights into its unique properties:

Compound Name Biological Activity
2-(Benzyloxy)-3-bromo-5-fluoropyridineInhibits specific enzymes; potential anti-inflammatory effects
5-Bromo-2-chloropyridineSimilar reactivity but lacks benzyloxy group; less lipophilic

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices or molecular electrostatic potential (MEP) maps. For example, C5 (bromine) shows higher electrophilicity than C2 (fluorine) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., DMSO vs. THF) to optimize solvent selection .
  • Transition-State Analysis : Identify steric clashes between benzyloxy and fluorine substituents that hinder SNAr reactions .

What analytical techniques are critical for characterizing trace impurities in this compound?

Q. Basic Research Focus

  • HPLC-MS : Quantify debrominated or debenzylated byproducts using reverse-phase C18 columns and ESI-MS detection .
  • GC-MS : Monitor volatile impurities (e.g., residual solvents) with capillary columns (DB-5) .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and halogens to confirm purity >95% .

How do steric and electronic effects influence substitution reactions at the pyridine core?

Q. Advanced Research Focus

  • Steric Effects : The bulky benzyloxy group at C3 hinders nucleophilic attack at adjacent positions, directing reactivity toward C5 (bromine) .
  • Electronic Effects : Fluorine’s strong electron-withdrawing effect deactivates C2 and C6, making C4/C5 more reactive in electrophilic substitutions .
  • Competing Pathways : In Pd-catalyzed reactions, ligand choice (e.g., bidentate vs. monodentate) mitigates undesired C-F activation .

What are the stability considerations for this compound under acidic/basic conditions?

Q. Basic Research Focus

  • Acidic Conditions : Benzyloxy groups are susceptible to cleavage with strong acids (e.g., HBr/AcOH). Use mild acids (e.g., TFA) for controlled deprotection .
  • Basic Conditions : Fluorine at C2 is stable under moderate bases (pH < 10), but prolonged exposure to NaOH may induce hydrolysis .
  • Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidative degradation .

How can reaction yields be improved in multistep syntheses involving this compound?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions in bromination/fluorination steps .
  • Microwave Assistance : Accelerate slow steps (e.g., benzyloxy introduction) with microwave irradiation (100–150°C, 30 min) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-5-bromo-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-5-bromo-2-fluoropyridine

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